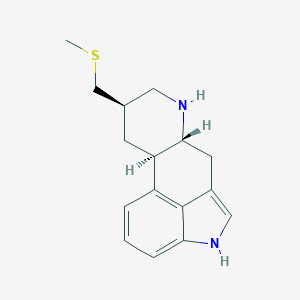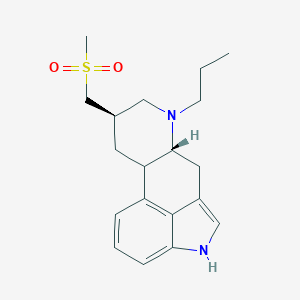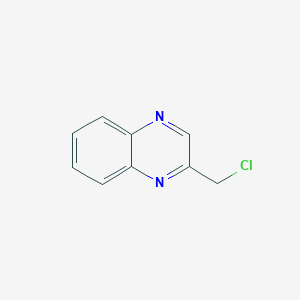
2-(Chloromethyl)quinoxaline
Descripción general
Descripción
2-(Chloromethyl)quinoxaline is a derivative of quinoxaline, a class of nitrogen-containing heterocycles . Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Synthesis Analysis
Quinoxalines are generally synthesized by employing classical methods including Körner and Hinsberg synthesis . A specific synthetic procedure for 2-chloromethyl-4-methyl-quinazoline involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile .Molecular Structure Analysis
Quinoxaline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The molecular weight of 2-(Chloromethyl)quinoline is 177.63 .Chemical Reactions Analysis
Quinoxalines have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . They have also been used in the synthesis of biologically important condensed derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-(Chloromethyl)quinoxaline: has been utilized as a core structure for synthesizing compounds with potent antimicrobial properties. The chloromethyl group serves as a reactive site for further chemical modifications, leading to derivatives that exhibit a broad spectrum of activity against various bacterial and fungal strains .
Anticancer Agents
Quinoxaline derivatives, including those with a 2-(chloromethyl) group, have been investigated for their anticancer activities. These compounds can interact with cellular DNA or proteins, inhibiting cancer cell growth and proliferation. The structural versatility of quinoxaline allows for the synthesis of numerous analogs with potential therapeutic applications .
Enzyme Inhibition
Some quinoxaline derivatives have shown to inhibit enzymes that are crucial for the survival of certain pathogens or cancer cells. For instance, compounds synthesized from 2-(chloromethyl)quinoxaline have been reported to exhibit α-glucosidase inhibitory activity, which is significant in the development of antidiabetic drugs .
Drug Discovery and Optimization
The quinoxaline scaffold is a prominent feature in medicinal chemistry for drug discovery. Its incorporation into new molecules can lead to drugs with improved pharmacokinetic and pharmacodynamic profiles. 2-(Chloromethyl)quinoxaline serves as a versatile intermediate in the synthesis of such drugs .
Organic Sensitizers for Solar Cells
Quinoxaline derivatives are used as organic sensitizers in solar cell applications. Their ability to absorb light and convert it into electrical energy makes them valuable in the field of renewable energy. The chloromethyl group can be used to attach additional functional groups that enhance the photovoltaic properties .
Polymeric Optoelectronic Materials
The quinoxaline moiety is integral in the design of polymeric materials with optoelectronic applications. These materials are used in devices like organic light-emitting diodes (OLEDs) and photodetectors. The 2-(chloromethyl) group allows for the introduction of side chains that can modify the electronic properties of the polymer .
Mecanismo De Acción
Target of Action
Quinoxaline compounds, including 2-(Chloromethyl)quinoxaline, are known to have a broad range of biological activities . . Quinoxaline derivatives are known to exhibit anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities
Mode of Action
Quinoxaline compounds are known to interact with dna via a mechanism of bis-intercalation . This interaction can control anomalous cellular proliferation in eukaryotes . It’s plausible that 2-(Chloromethyl)quinoxaline may share a similar mode of action, but this requires further investigation.
Biochemical Pathways
Quinoxaline compounds are known to affect a variety of biological pathways due to their diverse biological activities . For instance, they may influence pathways related to inflammation, convulsion, cancer progression, bacterial and fungal infections, HIV, and pain sensation
Result of Action
Given the known biological activities of quinoxaline compounds, it’s plausible that 2-(chloromethyl)quinoxaline may exert effects at both the molecular and cellular levels . For instance, it may influence gene expression, cellular signaling pathways, and cell proliferation
Safety and Hazards
Direcciones Futuras
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, future research will likely continue to explore the diverse synthetic routes to access quinoxaline as well as approaches for structural diversifications .
Propiedades
IUPAC Name |
2-(chloromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVNJJBLOZTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548219 | |
| Record name | 2-(Chloromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)quinoxaline | |
CAS RN |
106435-53-4 | |
| Record name | 2-(Chloromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is particularly interesting about the synthesis of 2-(chloromethyl)quinoxaline as described in the paper?
A1: The paper describes a novel synthesis of various tricyclic 2(5H)-furanone heterocycles from 3,4,5-trichloro-2(5H)-furanone and bifunctional o-nucleophiles. Interestingly, 2-(chloromethyl)quinoxaline was also obtained through this method. [] The formation of this compound is particularly noteworthy because it deviates from the expected reaction pathway and provides insight into the reactivity of the starting materials under the specified conditions. The authors discuss the distinctive formation mechanism of this compound, highlighting its unexpected nature. []
Q2: Where can I find more information about the mechanism of formation for 2-(chloromethyl)quinoxaline as described in the paper?
A2: The paper titled "A NEW SYNTHESIS OF NOVEL TRICYCLIC 2(5H)-FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H)-FURANONE" provides a detailed discussion on the formation mechanism of 2-(chloromethyl)quinoxaline. You can access the full paper through the following link: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


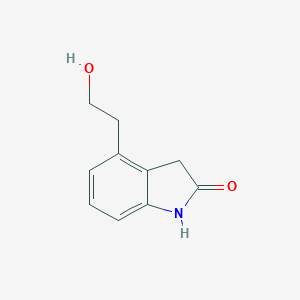



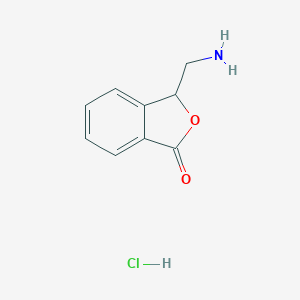
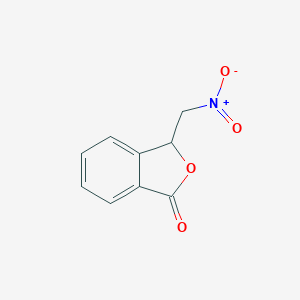

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)


